1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one
Description
Properties
IUPAC Name |
2,4-dihydrotriazolo[4,5-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-4-2-1-3-5(6-4)8-9-7-3/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FITNPEDFWSPOMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC2=NNN=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyanoacetylation of 5-Amino-1,2,3-triazoles
The initial step in preparing 1,4-Dihydro-triazolo[4,5-b]pyridin-5-one involves the cyanoacetylation of 5-amino-1,2,3-triazole derivatives. This reaction typically uses a mixture of cyanoacetic acid and acetic anhydride under microwave irradiation, which efficiently produces cyanoacetamide intermediates in excellent yields.
- Reactants: 5-amino-1,2,3-triazoles (e.g., 1-(5-amino-2-phenyl-2H-1,2,3-triazol-4-yl)ethanone)
- Conditions: Microwave irradiation at temperatures around 85–100 °C for short durations (10–60 seconds)
- Products: Cyanoacetamides (intermediates 3 and 4 in the referenced study)
This method benefits from microwave-assisted synthesis, which enhances reaction rates and yields compared to conventional heating.
Cyclization of Cyanoacetamides to Form the Fused Pyridone Ring
The cyanoacetamide intermediates undergo cyclization to form the 1,4-dihydro-triazolo[4,5-b]pyridin-5-one core structure. This step is typically conducted by refluxing the cyanoacetamides in dimethylformamide (DMF) with anhydrous sodium acetate as a base catalyst.
- Conditions: Reflux in DMF containing sodium acetate for 30–60 minutes
- Mechanism: Intramolecular cyclization facilitated by the base, leading to ring closure and formation of the fused pyridone system
- Outcome: High yields of the target fused heterocycle (compounds 5 and 6)
X-ray crystallographic analysis confirms the structure of the resulting fused pyridones, validating the cyclization process and the position of the carbonyl group at the 5-one position.
Alternative Condensation with Active Methylene Compounds Using Zeolite Catalysts
An alternative preparation method involves the condensation of 5-amino-1,2,3-triazoles with active methylene compounds (such as ethyl acetoacetate derivatives) in the presence of zeolite catalysts. This approach favors the formation of slim triazolo[4,5-b]pyridine derivatives via intermediates distinct from those formed in the absence of the catalyst.
- Catalyst: Zeolites, which provide microporous catalytic environments
- Reaction: Condensation followed by cyclization upon heating
- Products: Various substituted 1,2,3-triazolo[4,5-b]pyridine derivatives (e.g., compounds 20a-f)
The zeolite catalyst selectively favors the formation of triazole intermediates rather than bulkier condensation products, influencing the product distribution and yield.
Microwave-Assisted Amide Formation and Cyclization
Microwave irradiation is also utilized to accelerate the formation of amides from 5-amino-1,2,3-triazoles and p-nitrophenylacetic acid with acetic anhydride. These amides subsequently cyclize under heating in DMF with sodium acetate to form the fused triazolopyridines.
- Step 1: Microwave irradiation for 60 seconds to form amides (15a,b)
- Step 2: Heating in DMF with sodium acetate to induce cyclization to triazolopyridines (16a,b)
This method offers a rapid and efficient route to the target heterocycles, with microwave conditions significantly reducing reaction times.
Summary Table of Preparation Methods
Detailed Research Findings and Structural Confirmation
- X-ray Crystallography: Structures of key products such as 5a and 20f were confirmed by X-ray crystallographic analysis, providing definitive proof of the fused ring system and the position of functional groups.
- NMR and IR Spectroscopy: Characteristic resonances in ^13C-NMR (carbonyl carbon near 202 ppm) and IR spectra (carbonyl stretch around 1650 cm^-1) support the formation of the pyridone ring.
- Microwave Irradiation: This technique consistently improves reaction efficiency, reducing time from hours to seconds or minutes without compromising yield or purity.
- Catalyst Effect: Zeolite catalysts influence the pathway and selectivity, favoring the formation of certain intermediates and final products over others.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the triazolopyridine ring, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced into the triazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halides and nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazolopyridine derivatives, while substitution can introduce various functional groups into the compound.
Scientific Research Applications
Enzyme Inhibition
1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one has been shown to inhibit critical enzymes such as carbonic anhydrase and cholinesterase. These enzymes play vital roles in physiological processes including respiration and neurotransmission. Inhibition of these enzymes can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .
Cellular Effects
The compound influences various cellular processes by modulating signaling pathways and gene expression. It has been observed to affect the activity of kinases and phosphatases that are crucial for cell growth and differentiation. These effects make it a candidate for further research into cancer therapies .
Drug Development
Due to its structural characteristics, this compound is being explored for its potential as a drug candidate. Its antimicrobial and anticancer properties are particularly noteworthy. Studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines .
Case Study: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity. The results demonstrated that certain modifications enhanced the compound's ability to induce apoptosis in cancer cells, highlighting its potential as a lead compound for new anticancer drugs .
Building Blocks for Complex Molecules
In synthetic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions such as oxidation and substitution allows chemists to create diverse derivatives with tailored properties .
Material Science Applications
The unique properties of this compound also extend to material science. It is utilized in the development of advanced materials that require high thermal stability and conductivity. These materials have applications in electronics and nanotechnology .
Mechanism of Action
The mechanism by which 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Triazolo[4,5-b]pyridine Derivatives
Derivatives of 1,2,3-triazolo[4,5-b]pyridine share the fused triazole-pyridine core but differ in substitution patterns and saturation:
- Ethyl-5-oxo-2,7-diphenyl-4,5-dihydro-2H-[1,2,3]triazolo[4,5-b]pyridine-6-carboxylate (20a) : Features an ethyl carboxylate group at position 6 and phenyl substituents at positions 2 and 5. Melting point: 205°C; MS: m/z 360 (M⁺) .
- 6-Benzoyl-7-methyl-2-phenyl-2,4-dihydro[1,2,3]triazolo[4,5-b]pyridin-5-one (20e) : Substituted with benzoyl and methyl groups; higher melting point (298°C) due to enhanced π-π stacking .
- 4-(Fluoro-benzyl)-[3-(4-methoxy-phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridin-5-yl]-amine (11) : A fully aromatic triazolo[4,5-b]pyridine with a fluoro-benzylamine substituent. Used as a PIM-1 kinase inhibitor (IC₅₀ < 100 nM) .
Key Differences :
Triazolo[4,5-d]pyrimidines and Triazolo-Triazoles
- Triazolo[4,5-d]pyrimidines: Synthesized via cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids. These compounds exhibit higher nitrogen content (15–20%) compared to triazolo[4,5-b]pyridines (12–16%), making them candidates for energetic materials .
Comparison :
- Aromaticity vs. Saturation : Fully aromatic systems (e.g., triazolo[4,5-d]pyrimidines) exhibit higher thermal stability, while dihydro derivatives offer synthetic flexibility for post-modification .
Functional and Application Comparisons
Physicochemical Properties
Biological Activity
1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biochemical properties, molecular mechanisms, and potential applications in medicinal chemistry.
Overview of this compound
This compound is characterized by its unique triazole and pyridine structures. Its IUPAC name is 2,4-dihydrotriazolo[4,5-b]pyridin-5-one and it has the molecular formula .
Enzyme Interactions
This compound has been shown to interact with various enzymes:
- Carbonic Anhydrase Inhibition : It inhibits carbonic anhydrase activity, which is crucial for maintaining acid-base balance in biological systems .
- Cholinesterase Inhibition : The compound also inhibits cholinesterase enzymes that are essential for neurotransmission .
Cellular Effects
The biological activity of this compound extends to cellular processes:
- Cell Signaling : It modulates key signaling pathways involving kinases and phosphatases that are vital for cell growth and differentiation .
- Gene Expression : The compound influences gene expression profiles by interacting with transcription factors .
Binding Affinity
The primary mechanism of action involves binding to active sites on enzymes. This binding can lead to either inhibition or activation depending on the target enzyme's nature .
Subcellular Localization
The localization of this compound within cellular compartments (such as mitochondria or the nucleus) significantly affects its functional outcomes. Targeting signals or post-translational modifications facilitate this localization .
Structure-Activity Relationships (SAR)
Recent studies have explored the structure-activity relationships of various derivatives of this compound. For instance:
- Potency against Cryptosporidium parvum : A related compound demonstrated an EC50 value of 0.17 μM against Cryptosporidium parvum, highlighting the potential for developing effective treatments for parasitic infections .
Case Studies
Several case studies have illustrated the effectiveness of this compound in different biological contexts:
- Anticancer Activity : In vitro studies have shown that derivatives exhibit significant cytotoxicity against various cancer cell lines. For example, certain analogs showed IC50 values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
Applications in Medicinal Chemistry
The unique structure of this compound makes it a promising candidate for drug discovery:
Q & A
Q. What are the standard synthetic routes for 1,4-dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves cyclization reactions of azide-containing precursors or multi-step protocols using heterocyclic intermediates. For example:
- Route 1 : Reacting amidine hydrochlorides with triethylamine (Et₃N) in THF at room temperature for 48 hours, followed by reflux in pyridine (Py) for 10 hours .
- Route 2 : Using phosphoryl chloride (POCl₃) and dimethylaniline (Me₂NPh) at 105–110°C for 3 hours, followed by amine coupling in dioxane under reflux .
Yields depend on solvent choice, temperature control, and catalyst presence. For instance, dioxane reflux enhances sulfonyl chloride coupling efficiency (e.g., derivatives 10–15 in Scheme 2, yielding >70% in optimized conditions) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Methodological Answer:
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.31–7.41 ppm for benzyl substituents) and carbon backbone .
- HRMS : Validates molecular formulas (e.g., [M+H]+ calculated: 283.1433, observed: 284.1519 for a triazolopyrimidinone analog) .
- LC-MS : Monitors reaction progress and detects byproducts (e.g., sulfonamide adducts at m/z 320–450) .
Q. How can computational methods optimize the synthesis of triazolopyridinone derivatives?
Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction Path Search : Identifies low-energy intermediates in azide-alkyne cycloadditions, reducing trial-and-error experimentation .
- Solvent Effect Modeling : COSMO-RS simulations optimize solvent selection (e.g., dioxane vs. THF) for polar intermediates .
Experimental validation involves coupling computational outputs with microreactor screening (e.g., varying temperature/pH gradients) to isolate high-purity products .
Q. How should researchers address contradictory data in reaction yields or byproduct formation?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) causing discrepancies. For example, a 2³ factorial design can resolve yield variations in POCl₃-mediated chlorination .
- Byproduct Analysis : LC-MS/MS identifies side products (e.g., dimerization artifacts at m/z 550–600) . Adjust quenching protocols (e.g., rapid cooling vs. gradual) to suppress undesired pathways .
Q. What strategies enhance the pharmacological relevance of triazolopyridinone scaffolds?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Introduce substituents at the 5-position (e.g., chlorine for enhanced bioavailability) or 2-position (amine groups for H-bonding) .
- Metabolic Stability : Incorporate tert-butyl groups (e.g., compound 5 ) to block cytochrome P450 oxidation .
- In Silico Screening : Docking studies with target proteins (e.g., kinase inhibitors) prioritize derivatives with <100 nM binding affinity .
Methodological Guidelines
- Synthesis Optimization : Prioritize one-pot protocols (e.g., hydrazonoyl halide coupling in dioxane/TEA) to reduce purification steps .
- Characterization Workflow : Combine NMR (structural confirmation), HRMS (purity >95%), and XRD (crystalline derivatives) .
- Data Reproducibility : Document reaction parameters (e.g., cooling rate, stirring efficiency) to minimize batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
